Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Description
Contextualization within Cyanoacetate (B8463686) and Dimethoxyphenyl Compound Chemistry
The chemical behavior of Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is best understood by considering the individual contributions of its constituent parts. Cyanoacetates, in general, are well-established as active methylene (B1212753) compounds. The presence of both a nitrile (-CN) and an ester (-COOCH₃) group on the same carbon atom significantly increases the acidity of the α-hydrogen, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a wide range of carbon-carbon bond-forming reactions.
Methyl cyanoacetate, the parent compound, is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comottokemi.comchemicalbook.com It readily undergoes reactions such as the Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated systems. sigmaaldrich.com
On the other hand, the 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in many natural products and pharmacologically active molecules. The two methoxy (B1213986) groups are electron-donating, which activates the aromatic ring towards electrophilic substitution and influences the reactivity of adjacent functional groups. This electron-rich nature can play a crucial role in modulating the electronic properties of the cyanoacetate portion of the molecule.
Significance as a Versatile Synthetic Scaffold in Advanced Chemical Science
The true potential of this compound lies in its role as a versatile synthetic scaffold. The strategic placement of multiple reactive sites within a single molecule allows for the construction of complex molecular frameworks in a convergent and efficient manner.
The Knoevenagel condensation, a cornerstone reaction of active methylene compounds, is a primary pathway through which this scaffold can be elaborated. chemrxiv.org For instance, condensation with various aldehydes can lead to the formation of substituted alkenes, which are themselves valuable intermediates for further transformations. The resulting products, bearing the 3,4-dimethoxyphenyl moiety, are of particular interest in medicinal chemistry due to the prevalence of this group in bioactive compounds.
Furthermore, the nitrile and ester functionalities can be independently or concertedly transformed. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can be hydrolyzed, transesterified, or reduced to an alcohol. This array of possible transformations opens up a multitude of pathways for the synthesis of diverse heterocyclic and carbocyclic systems. The presence of the 3,4-dimethoxyphenyl ring can also direct or influence the stereochemical outcome of certain reactions, adding another layer of synthetic utility.
While specific research exclusively focused on this compound is not extensively documented, the well-established reactivity of its constituent functional groups provides a strong foundation for its application in the synthesis of novel and complex molecules.
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables present data for the parent compound, Methyl cyanoacetate, and a closely related analogue, Methyl 2-cyano-2-(4-methoxyphenyl)acetate, to provide a contextual understanding of its likely physicochemical properties.
Table 1: Physicochemical Properties of Methyl Cyanoacetate
| Property | Value | Reference |
| Molecular Formula | C₄H₅NO₂ | sigmaaldrich.com |
| Molecular Weight | 99.09 g/mol | sigmaaldrich.com |
| Boiling Point | 204-207 °C | sigmaaldrich.com |
| Melting Point | -13 °C | sigmaaldrich.com |
| Density | 1.123 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.417 | sigmaaldrich.com |
Table 2: Physicochemical Properties of a Structurally Similar Compound: Methyl 2-cyano-2-(4-methoxyphenyl)acetate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | nih.gov |
| Molecular Weight | 205.21 g/mol | nih.gov |
| IUPAC Name | methyl 2-cyano-2-(4-methoxyphenyl)acetate | nih.gov |
Table 3: Spectroscopic Data for Analogous Compounds
| Compound | Spectroscopic Data | Reference |
| Methyl Cyanoacetate | ¹H NMR (CDCl₃): δ 3.51 (s, 2H), 3.79 (s, 3H) IR (neat): ν 2959, 2265, 1751, 1440, 1265, 1083 cm⁻¹ | Inferred from standard spectroscopic data tables. |
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (a Knoevenagel condensation product) | ¹H NMR (CDCl₃): δ 1.39 (t, 3H), 3.89 (s, 3H), 4.35 (q, 2H), 7.00 (d, 2H), 8.00 (d, 2H), 8.21 (s, 1H) | Inferred from similar compounds in the literature. |
Detailed Research Findings
While dedicated studies on this compound are not abundant, a wealth of research on the reactivity of cyanoacetates and compounds bearing the 3,4-dimethoxyphenyl moiety allows for a well-grounded projection of its synthetic utility.
The primary and most anticipated reaction of this compound is the Knoevenagel condensation. Research has shown that methyl cyanoacetate readily condenses with a variety of aromatic aldehydes in the presence of a basic catalyst. sigmaaldrich.com Given this, it is highly probable that this compound would serve as an excellent substrate for Knoevenagel-type reactions with a wide range of electrophiles. The electron-donating methoxy groups on the phenyl ring may enhance the reactivity of the α-carbon, potentially allowing for milder reaction conditions. The synthesis of various substituted isobutyl phenylcyanoacrylates through Knoevenagel condensation has been reported, highlighting the versatility of this reaction with different aromatic aldehydes and cyanoacetate esters. chemrxiv.org
Beyond the Knoevenagel condensation, the active methylene proton in this compound makes it a suitable candidate for Michael addition reactions. The conjugate addition of cyanoacetate derivatives to α,β-unsaturated carbonyl compounds is a well-established method for the formation of new carbon-carbon bonds and the construction of 1,5-dicarbonyl systems.
Furthermore, the nitrile and ester groups can be manipulated to generate a variety of other functional groups. For example, the nitrile can be hydrolyzed to a carboxylic acid, which can then participate in a range of subsequent reactions. The synthesis of arylidene cyanoacetamide derivatives and their subsequent transformations underscore the synthetic potential of the cyano group in such scaffolds. periodikos.com.br The ester can be saponified and the resulting carboxylate can be used in decarboxylation reactions or other transformations. The synthesis of 2-amino-3-cyano-4H-pyran derivatives from ethyl cyanoacetate demonstrates the utility of this class of compounds in multicomponent reactions to form complex heterocyclic systems. scielo.org.mx
The 3,4-dimethoxyphenyl ring itself can also be a site for further functionalization, such as electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid side reactions with the cyanoacetate moiety. The synthesis of 2-cyano-4'-methyl diphenyl, a key intermediate for sartan drugs, showcases the importance of substituted aromatic nitriles in medicinal chemistry. google.com
In essence, the research on related compounds strongly suggests that this compound is a highly versatile intermediate, poised for application in the synthesis of a broad spectrum of organic molecules, particularly those of pharmaceutical interest.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-4-8(6-11(10)16-2)9(7-13)12(14)17-3/h4-6,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGGTIYZQSBNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346195 | |
| Record name | Methyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98466-44-5 | |
| Record name | Methyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Pathways for Methyl 2 Cyano 2 3,4 Dimethoxyphenyl Acetate and Analogues
Traditional Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the synthesis of methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate and its analogues. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, methyl cyanoacetate (B8463686), to a carbonyl group of an aldehyde, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), followed by dehydration to yield an α,β-unsaturated product.
Catalyst Systems and Reaction Optimization
A variety of catalyst systems have been employed to facilitate the Knoevenagel condensation, ranging from basic catalysts to more advanced and environmentally benign options. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield.
Commonly used basic catalysts include primary, secondary, and tertiary amines such as piperidine (B6355638) and triethylamine. Ionic liquids have also been explored as effective catalysts and solvents. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been demonstrated as an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, offering high yields and short reaction times. researchgate.net
In recent years, heterogeneous catalysts have gained prominence due to their ease of separation and reusability. Solid bases like potassium phosphate (B84403) have been used to afford unsymmetrical olefins in high yields. frontiersin.org Furthermore, metal oxides and functionalized silica (B1680970) materials, such as DMAP-hybridized mesoporous silica, have shown high catalytic performance, particularly under microwave irradiation which can lead to higher reaction rates and selectivity. ru.nl The use of magnetic nanoparticles, like Fe3O4, also presents a greener alternative, allowing for easy catalyst recovery.
Optimization of reaction conditions often involves exploring different solvents, temperatures, and catalyst loadings. Solvent-free conditions have been developed to create more environmentally friendly protocols. researchgate.net For example, a solvent-free condensation using benign amines or ammonium (B1175870) salts as catalysts, followed by solid-phase decarboxylation, has been shown to produce high yields of α,β-unsaturated acids. researchgate.net Microwave-assisted synthesis has also been shown to significantly reduce reaction times, often from hours to minutes, while maintaining high yields.
Table 1: Catalyst Systems for Knoevenagel Condensation
| Catalyst Type | Specific Examples | Key Advantages |
|---|---|---|
| Homogeneous Bases | Piperidine, Triethylamine, DBU | High reactivity, mild conditions |
| Ionic Liquids | Diisopropylethylammonium acetate (DIPEAc) | High yields, short reaction times, potential for recyclability |
| Heterogeneous Solid Bases | Potassium Phosphate (K3PO4), Alumina (Al2O3) | Ease of separation, reusability, environmentally friendly |
| Functionalized Materials | DMAP@Mesoporous Silica | High catalytic performance, suitable for microwave heating |
| Nanoparticles | Fe3O4 Magnetic Nanoparticles | Green catalyst, easy magnetic separation and reuse |
Stereochemical Control and Regioselectivity
In the context of the Knoevenagel condensation for synthesizing analogues of this compound, stereochemical control is a crucial aspect, particularly concerning the geometry of the resulting double bond. The reaction between an aldehyde and an active methylene compound can potentially yield both (E) and (Z)-isomers.
However, studies have consistently shown that the Knoevenagel condensation typically affords the thermodynamically more stable (E)-isomer as the major or exclusive product. frontiersin.org This stereoselectivity is often attributed to steric hindrance in the transition state leading to the (Z)-isomer. The bulky phenyl and ester groups preferentially adopt a trans-configuration to minimize steric repulsion. For many synthetic applications, the formation of a single, well-defined isomer is highly desirable.
Regioselectivity becomes a consideration when unsymmetrical active methylene compounds are used. However, in the synthesis of the target compound from 3,4-dimethoxybenzaldehyde and methyl cyanoacetate, this is not a factor as the aldehyde is symmetrical with respect to the reacting carbonyl group, and the active methylene compound reacts at a single defined position.
Advanced Synthetic Strategies for Complex Derivatization
Beyond the initial synthesis via Knoevenagel condensation, this compound and its analogues can undergo further transformations to create more complex molecules. These advanced strategies often target the ester or cyano functionalities.
Esterification and Transesterification Reactions
Esterification is a fundamental reaction for the synthesis of the title compound if the corresponding carboxylic acid, 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid, is available. This transformation is typically acid-catalyzed, employing an excess of methanol (B129727) to drive the equilibrium towards the methyl ester product.
Transesterification provides an alternative route, for instance, converting an ethyl ester analogue to the desired methyl ester. This process can be catalyzed by either acids or bases. google.com Basic conditions, using an alkoxide such as sodium methoxide (B1231860), proceed via a nucleophilic addition-elimination mechanism. google.com Acid-catalyzed transesterification follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence. google.com The use of heterogeneous catalysts like silica chloride has also been reported for efficient transesterification. nih.gov
Nucleophilic Acyl Substitution Pathways
The ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for the introduction of various functional groups. This pathway involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide leaving group.
One common example is hydrolysis, where the ester is converted back to the corresponding carboxylic acid by reaction with water under either acidic or basic conditions. Another important transformation is amidation, where the ester reacts with an amine to form an amide. This reaction is often facilitated by a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to be effective in the amidation of cyanoacetates. amazonaws.com
Cycloaddition Reactions Incorporating the Compound Moiety
The α,β-unsaturated system present in the Knoevenagel condensation product of 3,4-dimethoxybenzaldehyde and methyl cyanoacetate, which is a precursor to the saturated target compound, can participate in cycloaddition reactions. The electron-withdrawing cyano and ester groups make the double bond electron-deficient, rendering it a good dienophile in Diels-Alder reactions. nih.govthieme-connect.de This [4+2] cycloaddition with a suitable diene can lead to the formation of complex cyclic structures.
Furthermore, the nitrile group itself can, under certain conditions, participate in cycloaddition reactions. For instance, the generation of nitrile ylides from related compounds can lead to [3+2] cycloadditions with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.org While specific examples involving the title compound are not abundant in the literature, the inherent reactivity of the cyano and ester functionalities suggests the potential for such transformations in the synthesis of novel and complex molecules.
Precursor and Intermediate Preparation Routes
The synthesis of this compound relies on the availability of key precursors and intermediates. The primary starting materials are a substituted benzaldehyde, specifically 3,4-dimethoxybenzaldehyde (veratraldehyde), and a cyanoacetate component, typically methyl cyanoacetate. An alternative pathway may involve the intermediate (3,4-dimethoxyphenyl)acetonitrile. This section details the established synthetic routes for these essential compounds.
Synthesis of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Veratraldehyde is a crucial aromatic aldehyde in this synthetic pathway. Its preparation is well-documented, with the most common methods starting from vanillin (B372448) or veratrole.
Methylation of Vanillin A prevalent and efficient method for synthesizing veratraldehyde is the methylation of the phenolic hydroxyl group of vanillin (3-methoxy-4-hydroxybenzaldehyde). chemicalbook.com This O-methylation is typically achieved using a methylating agent in the presence of a base. designer-drug.com Dimethyl sulfate (B86663) is a commonly employed reagent for this transformation. One established procedure involves reacting vanillin with dimethyl sulfate in an aqueous solution of sodium hydroxide (B78521). orgsyn.org The reaction proceeds through the alternate addition of the methylating agent and the base to maintain appropriate reaction conditions. orgsyn.org This method can yield veratraldehyde in high purity (92–95%). orgsyn.org Another variation involves heating vanillin in boiling water, adding a hot sodium hydroxide solution, and then introducing dimethyl sulfate while maintaining heat. orgsyn.org This approach can result in yields between 82% and 87%. orgsyn.org
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Vanillin | Dimethyl sulfate, Sodium hydroxide | Aqueous solution, alternate addition of reagents | 92–95% | orgsyn.org |
| Vanillin | Dimethyl sulfate, Sodium hydroxide | Heated in boiling water | 82–87% | orgsyn.org |
| Vanillin | Potassium dichromate, Lewis acids | Solid phase conditions | High yield and control | chemicalbook.com |
Formylation of Veratrole Another significant pathway is the formylation of veratrole (1,2-dimethoxybenzene). The Vilsmeier-Haack reaction is a classic method for this transformation, introducing a formyl group onto an electron-rich aromatic ring. wikipedia.orgmychemblog.comijpcbs.com This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). mychemblog.com The resulting electrophilic chloroiminium ion reacts with the veratrole ring, and subsequent hydrolysis yields veratraldehyde. wikipedia.org
Other Synthetic Methods Less common but also effective methods include the Sommelet reaction and direct oxidation. The Sommelet reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine and water. wikipedia.orgsynarchive.com This process involves the initial formation of a quaternary ammonium salt from the benzyl halide and hexamine, which is then hydrolyzed to produce the aldehyde. organicreactions.org Additionally, veratraldehyde can be synthesized through the direct oxidation of vanillin using reagents like potassium dichromate in the presence of a Lewis acid under solid-phase conditions, which offers good control and yield. chemicalbook.com
Synthesis of (3,4-Dimethoxyphenyl)acetonitrile
(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile, serves as a key intermediate that can be directly elaborated to the target compound. A notable synthetic route avoids the direct use of highly toxic cyanides. google.com This multi-step process begins with 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate. google.compatsnap.comwipo.int
The synthesis involves three main steps:
Decarboxylation: The starting epoxy potassium salt undergoes decarboxylation in an aqueous solution with potassium dihydrogen phosphate (KH₂PO₄) to produce the intermediate 3,4-dimethoxyphenylacetaldehyde. google.compatsnap.com
Aldoxime Formation: The crude acetaldehyde (B116499) intermediate is then reacted with hydroxylamine (B1172632) hydrochloride and sodium bicarbonate to form 3,4-dimethoxyphenylacetaldoxime. google.compatsnap.com
Dehydration: In the final step, the aldoxime is dehydrated to the nitrile. This is achieved by refluxing with a base (e.g., potassium hydroxide) and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), followed by workup and crystallization. patsnap.com
This pathway provides a high yield of the final product, reported to be around 85%. patsnap.com
| Step | Reaction | Key Reagents | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1 | Decarboxylation | 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, KH₂PO₄, Toluene, Water | 15°C, 3 hours | High Purity Intermediate | patsnap.com |
| 2 | Aldoxime Formation | 3,4-dimethoxyphenylacetaldehyde, NaHCO₃, HONH₃Cl | 15°C, 3 hours | High Purity Intermediate | patsnap.com |
| 3 | Dehydration | 3,4-dimethoxyphenylacetaldoxime, KOH, TBAB, DMSO | Reflux, 30 minutes | 85.24% | patsnap.com |
Synthesis of Methyl Cyanoacetate
Methyl cyanoacetate is a fundamental building block for the target molecule. chemicalbook.com There are two primary industrial routes for its synthesis. guidechem.com
Esterification of Cyanoacetic Acid The more feasible and higher-yielding route involves the direct esterification of cyanoacetic acid with methanol. guidechem.com This reaction is typically performed under acidic catalysis. The process involves heating cyanoacetic acid and methanol, followed by reflux for several hours. After the reaction, the mixture is neutralized and purified by distillation to give the final product. guidechem.com This method is reported to have a yield of 89.3% and is considered more straightforward than alternative routes. guidechem.com
Cyanation of Methyl Chloroacetate An alternative method starts with methyl chloroacetate, which is reacted with sodium cyanide. guidechem.com The reaction is a nucleophilic substitution where the cyanide ion displaces the chloride. While this route is viable, it generally results in a lower yield (around 78.6%) and involves the use of highly toxic cyanide salts, which poses greater operational risks. guidechem.com The traditional synthesis of the related ethyl cyanoacetate also follows a similar pathway, starting from chloroacetic acid, which is first converted to sodium cyanoacetate with sodium cyanide, followed by esterification. orgsyn.org
| Route | Starting Materials | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Esterification | Cyanoacetic acid, Methanol | Acid catalyst | 89.3% | guidechem.com |
| Cyanation | Methyl chloroacetate, Sodium cyanide | Methanol (solvent) | 78.6% | guidechem.com |
Structural Elucidation and Spectroscopic Characterization of Methyl 2 Cyano 2 3,4 Dimethoxyphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
The ¹H NMR spectrum of Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the 3,4-dimethoxyphenyl ring are expected to appear as a complex multiplet or as distinct doublets and doublets of doublets, typically in the range of δ 6.8-7.5 ppm. The proton at the chiral center (the carbon bearing the cyano and ester groups) would likely present as a singlet. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, potentially with slightly different chemical shifts around δ 3.8-3.9 ppm due to their distinct positions on the aromatic ring. The methyl protons of the acetate (B1210297) group (-COOCH₃) would also appear as a singlet, typically further upfield.
Table 1: Predicted ¹H NMR Spectral Data This table is based on theoretical predictions and data from analogous compounds as specific experimental data was not available in the searched literature.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-7.2 | m | 3H | Ar-H |
| ~4.9 | s | 1H | CH(CN)COOCH₃ |
| ~3.90 | s | 3H | Ar-OCH₃ |
| ~3.88 | s | 3H | Ar-OCH₃ |
| ~3.80 | s | 3H | COO-CH₃ |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon of the ester group (δ ~165-170 ppm) and the carbon of the cyano group (δ ~115-120 ppm). The aromatic carbons would generate several signals in the δ 110-150 ppm region, with the carbons attached to the oxygen atoms of the methoxy groups appearing at the lower field (higher ppm) end of this range. The methoxy carbons themselves would be expected around δ 56 ppm, while the methyl ester carbon would appear at a similar value. The alpha-carbon, attached to both the cyano and ester groups, would have a characteristic shift as well.
Table 2: Predicted ¹³C NMR Spectral Data This table is based on theoretical predictions and data from analogous compounds as specific experimental data was not available in the searched literature.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167 | C=O (ester) |
| ~150 | Ar-C-O |
| ~149 | Ar-C-O |
| ~125-128 | Ar-C (quaternary) |
| ~121 | Ar-CH |
| ~116 | C≡N |
| ~112 | Ar-CH |
| ~111 | Ar-CH |
| ~56.1 | Ar-OCH₃ |
| ~56.0 | Ar-OCH₃ |
| ~53 | COO-CH₃ |
| ~45 | CH(CN) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, medium-intensity peak around 2250-2220 cm⁻¹ is indicative of the C≡N (cyano) stretching vibration. A strong absorption band in the region of 1750-1735 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester group. The C-O stretches of the ester and ether linkages would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The 3,4-dimethoxyphenyl chromophore is expected to produce characteristic absorption bands in the UV region, typically with a strong absorption maximum (λmax) around 280 nm, corresponding to π→π* transitions within the aromatic ring.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃NO₄), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (235.24 g/mol ).
The fragmentation pattern provides valuable structural information. Common fragmentation pathways would likely involve the loss of the methoxy radical (•OCH₃, 31 u) from the ester, leading to a fragment ion at m/z 204. Another significant fragmentation would be the cleavage of the bond adjacent to the aromatic ring, potentially leading to the formation of a stable 3,4-dimethoxyphenylmethyl cation or related fragments. The loss of the entire methyl acetate group or the cyano group could also produce characteristic fragment ions.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive determination of the solid-state molecular geometry, including precise bond lengths, bond angles, and torsional angles.
As of this writing, a published crystal structure for this compound could not be located in the surveyed scientific literature. Therefore, a detailed experimental analysis of its crystal packing and solid-state conformation is not possible.
Intermolecular Interactions and Hydrogen Bonding Networks
Although a definitive crystal structure of this compound has not been reported in the surveyed literature, the molecular structure allows for the prediction of potential hydrogen bonding. The oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atom of the cyano group, can act as hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are anticipated to play a role in the crystal packing.
In analogous molecular structures, such as (3,4-dimethoxyphenyl)acetic acid monohydrate, extensive hydrogen bonding networks involving carboxylic acid groups and water molecules are observed, forming complex three-dimensional structures. For this compound, one can hypothesize the formation of dimeric motifs or extended chains through these weak hydrogen bonds. The following table outlines the potential hydrogen bond donors and acceptors in the molecule.
| Potential Donor | Potential Acceptor | Predicted Interaction Type |
| C-H (aromatic) | O (carbonyl) | C-H···O |
| C-H (aromatic) | O (methoxy) | C-H···O |
| C-H (aromatic) | N (cyano) | C-H···N |
| C-H (methyl) | O (carbonyl) | C-H···O |
| C-H (methyl) | O (methoxy) | C-H···O |
| C-H (methyl) | N (cyano) | C-H···N |
| C-H (methine) | O (carbonyl) | C-H···O |
| C-H (methine) | O (methoxy) | C-H···O |
| C-H (methine) | N (cyano) | C-H···N |
π-π Stacking Interactions and Supramolecular Assembly
Studies on related compounds, such as (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, have revealed the presence of π-π stacking between parallel benzene (B151609) rings of adjacent molecules. In this specific analogue, a centroid-centroid distance of 3.7924 (8) Å was observed, which is indicative of a significant stabilizing interaction. It is highly probable that this compound would exhibit similar π-π stacking phenomena, leading to the formation of columnar or layered supramolecular structures. The interplay between the anticipated weak hydrogen bonds and these π-π stacking interactions would ultimately define the three-dimensional architecture of the crystal.
The following table summarizes the expected parameters for π-π stacking interactions based on data from analogous compounds.
| Interaction Parameter | Expected Value Range | Significance |
| Centroid-Centroid Distance | 3.4 - 3.8 Å | Indicates the separation between the centers of the aromatic rings. |
| Interplanar Angle | 0 - 10° | Describes the degree of parallelism between the stacked rings. |
| Slip Angle | 0 - 30° | Measures the offset between the centers of the stacked rings. |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyano 2 3,4 Dimethoxyphenyl Acetate
Hydrolysis and Ester Functional Group Transformations
The methyl ester group in methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is susceptible to hydrolysis, a fundamental reaction in ester chemistry. This transformation can be catalyzed by either acid or base, yielding 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, followed by an acid-base reaction, leads to the formation of the carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. A similar hydrolysis has been documented for the related compound, methyl (2-cyano-4-methoxy-phenyl)-acetate, which was converted to 2-(2-cyano-4-methoxyphenyl)acetic acid in a 77% yield using lithium hydroxide followed by an acidic workup wikipedia.org.
Beyond simple hydrolysis, the ester functionality can potentially undergo other transformations such as transesterification. In the presence of an alcohol and a suitable catalyst (acid or base), the methyl group can be exchanged for another alkyl or aryl group, providing a route to a variety of other esters of 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid. Ammonolysis, the reaction with ammonia, would lead to the corresponding amide, 2-cyano-2-(3,4-dimethoxyphenyl)acetamide.
The hydrolysis product, 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid, is an α-cyano carboxylic acid. Compounds of this class are known to undergo decarboxylation, particularly when heated, to yield the corresponding nitrile. This process is driven by the formation of a stable carbanion intermediate, which is stabilized by the electron-withdrawing cyano group.
| Reaction | Reagents | Product | Notes |
| Hydrolysis | LiOH, H₂O, then HCl | 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid | Analogous reaction on a similar substrate gives good yield wikipedia.org. |
| Transesterification | R'OH, H⁺ or RO⁻ | This compound | General reaction for esters. |
| Ammonolysis | NH₃ | 2-cyano-2-(3,4-dimethoxyphenyl)acetamide | General reaction for esters. |
| Decarboxylation (of the corresponding acid) | Heat | 3,4-dimethoxyphenylacetonitrile (B126087) | Common for α-cyano carboxylic acids. |
Oxidation Reactions and Derivative Formation
The oxidation of this compound can potentially target different parts of the molecule. The benzylic position, being activated by the adjacent phenyl ring, cyano, and ester groups, could be susceptible to oxidation under specific conditions, potentially leading to the formation of a ketone derivative, such as 3,4-dimethoxybenzoyl cyanide, through oxidative cleavage.
While direct oxidation of the ester itself is not a common transformation, a derivative of the title compound, a ketone, could undergo a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester reddit.comijcea.org. For instance, if a ketone derivative such as 1-(3,4-dimethoxyphenyl)-1-cyanoethanone were formed, its treatment with a peroxy acid could potentially yield an ester where an oxygen atom is inserted between the carbonyl carbon and either the aryl or the methyl group, with the migratory aptitude of the groups determining the product reddit.com.
The dimethoxybenzene ring is also susceptible to oxidation, especially with strong oxidizing agents, which can lead to ring-opening or the formation of quinone-like structures. However, such reactions often require harsh conditions and may lack selectivity.
| Potential Oxidation Reaction | Reagent | Potential Product | Notes |
| Oxidative Cleavage | Strong Oxidant | 3,4-Dimethoxybenzoyl cyanide | Hypothetical, targeting the benzylic position. |
| Baeyer-Villiger Oxidation (of a ketone derivative) | Peroxy acid (e.g., m-CPBA) | Ester | A well-established reaction for ketones reddit.comijcea.org. |
| Ring Oxidation | Strong Oxidant | Quinone derivatives | Generally requires harsh conditions. |
Nucleophilic Substitution Reactions Involving the Acetate (B1210297) Moiety
The acetate moiety in this compound can undergo nucleophilic substitution at the carbonyl carbon, as discussed in the context of hydrolysis and transesterification. A variety of nucleophiles, such as amines, can react to displace the methoxy (B1213986) group and form new C-N bonds. The reaction with a primary or secondary amine would yield the corresponding N-substituted amide.
These reactions are typically catalyzed by acid or base. Acid catalysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Base catalysis, on the other hand, often involves the use of a stronger nucleophile (e.g., an alkoxide in transesterification).
| Nucleophile | Product | Reaction Type |
| Water (H₂O) | Carboxylic Acid | Hydrolysis |
| Alcohol (R'OH) | Ester | Transesterification |
| Ammonia (NH₃) | Primary Amide | Ammonolysis |
| Primary Amine (R'NH₂) | Secondary Amide | Aminolysis |
| Secondary Amine (R'₂NH) | Tertiary Amide | Aminolysis |
Reactions Involving the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid minia.edu.egmasterorganicchemistry.commiracosta.edu. Complete hydrolysis of the cyano group in this compound would ultimately lead to a dicarboxylic acid derivative, 2-(3,4-dimethoxyphenyl)malonic acid, after subsequent hydrolysis of the ester.
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation youtube.comumkc.edu. This reaction would convert this compound into the corresponding amino ester, methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can yield tetrazoles, while reactions with nitrile oxides can form 1,2,4-oxadiazoles wikipedia.orgwikipedia.org. These reactions provide routes to five-membered heterocyclic rings.
| Reaction | Reagents | Product |
| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | 2-(3,4-dimethoxyphenyl)malonic acid |
| Reduction | LiAlH₄ or H₂/Catalyst | Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate |
| [3+2] Cycloaddition | R-N₃ | Tetrazole derivative |
| [3+2] Cycloaddition | R-CNO | 1,2,4-Oxadiazole derivative |
Ring-Substitution Reactivity of the Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is an electron-rich aromatic system due to the two electron-donating methoxy groups. These groups activate the ring towards electrophilic aromatic substitution and are ortho, para-directing wikipedia.orgmasterorganicchemistry.com.
Given the positions of the methoxy groups at C3 and C4, the primary sites for electrophilic attack are C2, C5, and C6. The C6 position is para to the C3-methoxy group and ortho to the C4-methoxy group, making it a highly activated and likely site for substitution. The C2 position is ortho to the C3-methoxy group, and the C5 position is ortho to the C4-methoxy group. Steric hindrance from the existing substituent at C1 might influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.
For veratrole (1,2-dimethoxybenzene), bromination with N-bromosuccinimide (NBS) readily occurs to give 4-bromoveratrole, indicating the high reactivity of the positions para to the methoxy groups wikipedia.org. It is expected that the dimethoxyphenyl moiety in the title compound would exhibit similar reactivity, with substitution occurring predominantly at the positions activated by the methoxy groups and not sterically hindered.
| Reaction | Reagents | Expected Major Product Position |
| Bromination | Br₂, FeBr₃ or NBS | C6 and/or C2/C5 |
| Nitration | HNO₃, H₂SO₄ | C6 and/or C2/C5 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C6 and/or C2/C5 |
Applications As a Key Intermediate in Complex Organic Synthesis
Precursor for Isochromanone Scaffolds
The synthesis of isochromanones, a class of bicyclic lactones present in a number of natural products, often involves the cyclization of derivatives of homophthalic acid or related precursors. While the direct conversion of Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate to isochromanone scaffolds is not extensively detailed in the literature, its structural components are amenable to established synthetic strategies. For instance, a photocatalyzed reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes has been shown to produce isochromanones in good yields. beilstein-journals.org This highlights a modern approach to forming the isochromanone core, although it does not directly involve an active methylene (B1212753) precursor like the title compound. Classical routes often rely on the cyclization of 2-carboxyphenylacetic acid derivatives, which could potentially be accessed from the 3,4-dimethoxyphenylacetonitrile (B126087) core after appropriate functional group manipulations.
Building Block for 4-Substituted-2-azetidinone Derivatives
The 2-azetidinone, or β-lactam, ring is a cornerstone of numerous life-saving antibiotics. The most prevalent method for its construction is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition that forms the four-membered ring. mdpi.comwikipedia.orgorganic-chemistry.org In this reaction, a ketene (B1206846) reacts with an imine to yield the β-lactam. mdpi.comwikipedia.orgorganic-chemistry.org Although direct application of this compound in this synthesis is not prominent, it could theoretically serve as a precursor to a substituted ketene. The generation of a ketene bearing the 3,4-dimethoxyphenyl group, followed by reaction with a suitable imine, would provide access to β-lactams with this specific substitution pattern, which is of interest in medicinal chemistry.
Intermediacy in the Synthesis of Pyridotriazines and Triazolopyridines
Fused heterocyclic systems such as pyridotriazines and triazolopyridines are important targets in drug discovery. The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through a catalyst-free, microwave-assisted tandem reaction involving enaminonitriles and benzohydrazides. nih.gov Another established route involves the dehydrative cyclization of acylated 2-hydrazinopyridines. beilstein-journals.org The potential of this compound in these syntheses would likely involve its conversion into a more complex intermediate. For example, its active methylene group could be leveraged to construct an enaminonitrile, which could then undergo cyclization with a suitable hydrazine (B178648) derivative to form the fused heterocyclic core. nih.govjournaljmsrr.com
Role in the Construction of Highly Substituted Tetrahydroquinolines
The tetrahydroquinoline framework is a privileged scaffold found in numerous alkaloids and pharmacologically active molecules. A highly effective strategy for synthesizing polysubstituted tetrahydroquinolines is a one-pot, three-component cascade reaction. This reaction typically involves an aniline (B41778), an aldehyde, and an active methylene compound like ethyl cyanoacetate (B8463686), often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly reactive electrophilic alkene. This is followed by a sequential aza-Michael/Michael addition cascade with a 2-alkenyl aniline, which constructs the tetrahydroquinoline ring with high diastereoselectivity. While studies have detailed this reaction using ethyl cyanoacetate, the principles are directly applicable to this compound. In this context, the compound would react with an aldehyde to form an electron-deficient alkene, which would then be the key intermediate for the cascade cyclization with an appropriate aniline derivative. The Gould-Jacobs reaction provides an alternative route to quinolones through the thermal cyclization of an anilinomethylenemalonate intermediate, which is formed from the condensation of an aniline and a malonic ester derivative. wikipedia.orgablelab.eumdpi.com
Table 1: Examples of Tetrahydroquinoline Synthesis via Three-Component Reaction
| Aldehyde | Aniline Derivative | Active Methylene Compound | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | (E)-methyl 3-(2-aminophenyl)acrylate | Ethyl cyanoacetate | Ethyl 2-cyano-4-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 85 | 85:15 |
| 4-Chlorobenzaldehyde | (E)-methyl 3-(2-aminophenyl)acrylate | Ethyl cyanoacetate | Ethyl 2-cyano-4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate | 88 | 82:18 |
| 2-Anisaldehyde | (E)-methyl 3-(2-aminophenyl)acrylate | Ethyl cyanoacetate | Ethyl 2-cyano-4-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate | 82 | >95:5 |
| 4-Nitrobenzaldehyde | (E)-methyl 3-(2-aminophenyl)acrylate | Ethyl cyanoacetate | Ethyl 2-cyano-4-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate | 75 | 80:20 |
Data derived from analogous reactions described in the literature.
Integration into Diverse Heterocyclic Systems
The versatile reactivity of this compound makes it a potential starting material for a variety of other heterocyclic systems.
Pyridones : Substituted 3-cyano-2-pyridones are valuable synthetic intermediates and exhibit diverse biological activities. shd-pub.org.rsresearchgate.netnih.gov A common synthetic route is the reaction of cyanoacetamide with 1,3-dicarbonyl compounds. urfu.ru this compound can be readily converted to the corresponding acetamide, thereby providing a direct entry into this synthetic pathway. Alternatively, reactions of 2-cyano-4-pyrones with amines have been shown to yield 4-pyridone-3-carboxamides. mdpi.comurfu.ru
Pyrazoles : The pyrazole (B372694) ring is a common feature in many pharmaceuticals. organic-chemistry.orgnih.govrsc.org The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound. The active methylene group in this compound allows for its elaboration into β-ketoester or equivalent structures, which can then be cyclized with hydrazines to form substituted pyrazoles. organic-chemistry.orgnih.gov For instance, a one-pot synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates proceeds through an intermediate 2,4-diketoester which reacts with a thiazolylhydrazine. nih.gov
Benzoxazinones and Quinazolinones : These fused heterocyclic systems are typically synthesized from anthranilic acid or its derivatives. iau.irresearchgate.netnih.govresearchgate.net For example, quinazolinones can be prepared via the Niementowski synthesis by heating anthranilic acid with an amide. ablelab.eu While a direct role for this compound is not established, it could potentially be used to construct a side chain that is subsequently cyclized with an anthranilic acid derivative to form these bicyclic systems. wikipedia.orgablelab.eubcrec.id
Pyrimidinones : 3,4-Dihydropyrimidinones are famously synthesized through the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govglobalresearchonline.net Studies have shown that ethyl cyanoacetate can participate in Biginelli-like condensations to afford 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. iau.irnih.gov This suggests a viable pathway for this compound to be incorporated into pyrimidine-based structures.
Thiazolidinones : 4-Thiazolidinones are commonly prepared by the cyclocondensation of a Schiff base with thioglycolic acid. beilstein-journals.org Another important route to sulfur-containing heterocycles is the Gewald reaction, which produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. researchgate.netorganic-chemistry.orgarkat-usa.orgumich.edunih.gov The participation of cyanoesters in the Gewald reaction points to a potential application for this compound in the synthesis of highly substituted 2-aminothiophenes, which are themselves versatile intermediates. The Hantzsch thiazole (B1198619) synthesis, involving the reaction of an α-haloketone with a thioamide, is another fundamental method for building the thiazole ring. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgnih.gov
Table 2: Summary of Potential Heterocyclic Targets from this compound
| Heterocycle Class | Key Synthetic Reaction | Potential Role of Intermediate |
| Tetrahydroquinolines | Aza-Michael/Michael Addition | Knoevenagel condensation product with aldehydes |
| Pyridones | Cyclocondensation | Precursor to cyanoacetamide derivative |
| Pyrazoles | Knorr Pyrazole Synthesis | Precursor to β-dicarbonyl equivalent |
| Pyrimidinones | Biginelli-like Reaction | Active methylene component |
| Thiophenes | Gewald Reaction | α-Cyanoester component |
Contribution to Supramolecular Chemistry and Crystal Engineering
Design of Polydentate Ligands Derived from Cyanoacetates
The cyanoacetate (B8463686) moiety is a versatile precursor for the synthesis of polydentate ligands—molecules that can bind to a central metal atom through multiple donor sites. The nitrogen atom of the cyano group and the oxygen atoms of the ester group in Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate can act as coordination sites.
Through targeted chemical reactions, this compound can be transformed into more complex ligands. For instance, the ester group can be hydrolyzed to a carboxylic acid, which, along with the cyano group, can chelate metal ions. Furthermore, the cyano group itself can be converted into other donor groups, such as amides or tetrazoles, thereby increasing the denticity and coordination capabilities of the resulting ligand. The 3,4-dimethoxyphenyl group can also influence the steric and electronic properties of the ligand, affecting its binding affinity and selectivity for different metal centers.
Formation of Coordination Complexes with Metal Centers
Ligands derived from cyanoacetate derivatives are known to form stable coordination complexes with a variety of metal ions. uobaghdad.edu.iq While specific complexes of this compound are not extensively reported, related compounds containing the 3,4-dimethoxybenzoyl moiety have been shown to coordinate with transition metals like Co(II) and Cu(II), as well as lanthanide ions such as La(III) and Nd(III). researchgate.net In these complexes, the carboxylate groups of the ligands can exhibit diverse coordination modes, acting as monodentate, bidentate bridging, or chelating ligands. researchgate.net It is conceivable that ligands synthesized from this compound would display similar coordination behavior, leading to the formation of discrete molecular complexes or extended coordination polymers.
Self-Assembly Principles and Non-Covalent Interactions in Crystal Structures
The assembly of molecules into ordered crystalline lattices is governed by a delicate balance of non-covalent interactions. rsc.org The structure of this compound contains several features that can direct its self-assembly. The aromatic dimethoxyphenyl ring can participate in π-π stacking and C-H···π interactions, which are crucial in organizing molecules in the solid state. mdpi.com
Furthermore, the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the nitrogen atom of the cyano group, can act as hydrogen bond acceptors. The presence and interplay of these various non-covalent forces are fundamental in dictating the final crystal packing. researchgate.net Advanced techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these weak interactions, providing insights into the supramolecular architecture of crystals containing this and related molecules. rsc.org
Engineering of Supramolecular Frameworks
The development of functional supramolecular frameworks, such as metal-organic frameworks (MOFs), is a major focus of crystal engineering. researchgate.net These porous materials are constructed from metal ions or clusters linked by organic ligands. Ligands derived from cyanoacetate compounds have been utilized in the synthesis and functionalization of MOFs. researchgate.net For example, the cyano groups within a MOF structure can be post-synthetically modified to introduce new functionalities. nih.govchemrxiv.org
By strategically modifying this compound to incorporate multiple coordination sites, it could be developed into a linker for the construction of novel MOFs. The dimethoxyphenyl group would add a degree of functionality to the pores of the resulting framework, potentially influencing its properties for applications in areas such as gas storage, separation, or catalysis. The ability to tailor the organic linker is a key advantage of MOF chemistry, and this compound represents a potential, yet-to-be-explored, building block in this field.
Exploration in Polymer Chemistry and Advanced Materials Science
Copolymerization Studies with Vinyl Monomers (e.g., Vinyl Acetate (B1210297), Styrene)
The copolymerization of electrophilic monomers, such as esters of (3,4-dimethoxyphenyl)cyanoacrylic acid, with electron-rich monomers like vinyl acetate and styrene (B11656) presents a valuable method for overcoming the steric hindrance that typically prevents the homopolymerization of trisubstituted ethylenes. depaul.eduresearchgate.net This approach allows for the functionalization of commercial polymer backbones by introducing monomer units with specific chemical groups. chemrxiv.orgchemrxiv.org
Radical copolymerization is the common method employed, often initiated by thermal initiators like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) or azobisisobutyronitrile (AIBN) at elevated temperatures. depaul.educhemrxiv.org Studies on analogous compounds, such as other oxy-substituted ethyl 2-cyano-3-phenyl-2-propenoates, show a strong tendency toward the formation of alternating copolymers with monomers like styrene and vinyl acetate. researchgate.netchemrxiv.org The composition of the resulting copolymers is typically determined through elemental analysis, specifically by quantifying the nitrogen content from the cyano group of the propenoate monomer. chemrxiv.orgchemrxiv.orgchemrxiv.org
Copolymerization with Vinyl Acetate:
The reaction between vinyl acetate (VAC) and various ring-substituted methyl 2-cyano-3-phenyl-2-propenoates has been shown to yield equimolar alternating copolymers. depaul.edu Research on the copolymerization of the closely related ethyl 2-cyano-3-(3,4-dimethoxy)phenyl-2-propenoate with vinyl acetate provides specific insights into this process. chemrxiv.org The incorporation of the bulky, polar propenoate monomer into the polyvinyl acetate chain significantly alters its properties.
| Monomer Feed Ratio (M1/M2) | Polymerization Time (h) | Conversion (%) | M2 in Copolymer (mol%) |
|---|---|---|---|
| 3.0 | 8 | 15.5 | 48.5 |
Copolymerization with Styrene:
Styrene (ST) is another electron-rich monomer that readily copolymerizes with electrophilic phenylcyanoacrylates. chemrxiv.orgchemrxiv.org The resulting copolymers often feature isolated propenoate units alternating with short sequences of styrene units. chemrxiv.org This method is an effective way to introduce functionalities such as the cyano, ester, and dimethoxyphenyl groups into the polystyrene backbone. The reactivity of the propenoate monomers toward the styrene radical is relatively high, leading to significant incorporation into the copolymer even when the propenoate is the minor component in the feed. chemrxiv.orgchemrxiv.org
| M2 Substituent | Monomer Feed Ratio (M1/M2) | Conversion (%) | M2 in Copolymer (mol%) |
|---|---|---|---|
| 2,5-Dimethyl-4-methoxy (Isobutyl ester) | 3.0 | 11.5 | 15.2 |
| 3,4-Dimethyl (Octyl ester) | 3.0 | 14.1 | 22.1 |
| 3-Cyano (2-Methoxyethyl ester) | 3.0 | 13.5 | 19.2 |
| 4-Cyano (2-Methoxyethyl ester) | 3.0 | 14.4 | 22.4 |
Functional Polymer Backbone Design and Characterization
The primary motivation for copolymerizing monomers like (3,4-dimethoxyphenyl)cyanoacrylates is the design of functional polymer backbones. chemrxiv.org By incorporating these highly functional monomers, the resulting copolymers gain new properties derived from the cyano, ester, and substituted phenyl groups. researchgate.net These functional groups can enhance polarity, thermal stability, and provide sites for further chemical modification.
The characterization of these novel copolymers is crucial for understanding their structure and properties. A suite of analytical techniques is typically employed.
Spectroscopic Analysis: Infrared (IR) spectroscopy confirms the incorporation of both monomer units by identifying characteristic absorption bands, such as those for the cyano (around 2220 cm⁻¹) and carbonyl (around 1730 cm⁻¹) groups from the propenoate, alongside bands from the comonomer (e.g., polyvinyl acetate or polystyrene). chemrxiv.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the detailed structure and composition of the copolymer. depaul.edunih.gov
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is utilized to measure the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) of the copolymers. researchgate.net Copolymers of vinyl acetate and methyl 2-cyano-3-phenyl-2-propenoates have shown weight-average molecular weights in the range of 3.2 x 10³ to 1.6 x 10⁴ g/mol . depaul.edu
Thermal Properties: The thermal behavior of the functionalized polymers is analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to measure the glass transition temperature (Tg), which is an indicator of polymer chain mobility. The incorporation of bulky and polar propenoate units typically leads to a higher Tg compared to the corresponding homopolymer. For instance, copolymers of vinyl acetate and methyl 2-cyano-3-phenyl-2-propenoates exhibit a substantial increase in Tg, indicating decreased chain mobility. depaul.edu
TGA provides information on the thermal stability and decomposition profile of the copolymers. These materials often exhibit multi-step decomposition patterns. For example, copolymers of vinyl acetate and various ethyl 2-cyano-3-phenyl-2-propenoates typically show an initial decomposition step between 160-350°C, followed by a second stage of decomposition at higher temperatures (500-650°C). chemrxiv.orgchemrxiv.org Similarly, styrene copolymers with isopropyl cyanophenylacrylates decompose in two steps, starting in the 219-500°C range. researchgate.net
| Copolymer System | Glass Transition Temp. (Tg) | Decomposition Range | Reference |
|---|---|---|---|
| Poly(vinyl acetate-co-methyl 2-cyano-3-phenyl-2-propenoate) | Higher than PVAc | 214–400°C | depaul.edu |
| Poly(vinyl acetate-co-ethyl 2-cyano-3-(3,4-dimethoxy)phenyl-2-propenoate) | Not specified | 160–350°C (Step 1) | chemrxiv.org |
| Poly(styrene-co-isopropyl 2-cyano-3-(2,4-dimethoxy)phenyl-2-propenoate) | Not specified | 219–500°C (Step 1) | researchgate.net |
| Poly(vinyl acetate-co-ethyl 2-cyano-3-(4-cyano)phenyl-2-propenoate) | Not specified | 160–350°C (Step 1) | chemrxiv.org |
Computational Chemistry and Theoretical Modeling of Methyl 2 Cyano 2 3,4 Dimethoxyphenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. researchgate.netscispace.comnih.gov These calculations provide a foundational understanding of the molecule's behavior.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. dtic.milpreprints.org It visualizes the charge distribution and predicts regions susceptible to electrostatic interactions. For this compound, negative potential (red/yellow) is anticipated around the oxygen atoms of the methoxy (B1213986) and acetate (B1210297) groups and the nitrogen of the cyano group, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. nih.govmanipal.edu
Reactivity Descriptors: Based on the calculated electronic properties, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com These descriptors, derived from DFT, provide a quantitative measure of the molecule's stability and reactivity.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and moderate chemical reactivity. mdpi.com |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron. |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing a detailed picture of its conformational landscape. nih.govrug.nl By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformations and the energy barriers between them.
MD simulations can be used to generate a potential energy surface (PES) by systematically rotating these key dihedral angles and calculating the corresponding energy. biomedres.us This analysis reveals the lowest energy (most stable) conformations and the energy barriers that must be overcome to transition between them. mdpi.com For example, the rotation of the dimethoxyphenyl group relative to the rest of the molecule is a critical factor in its conformational profile.
| Dihedral Angle | Description | Hypothetical Energy Barrier (kcal/mol) | Significance |
|---|---|---|---|
| C2-C1-Cα-C(O) | Rotation of the phenyl ring relative to the acetate group. | 5-8 | Determines the overall orientation of the aromatic ring. |
| C3-C4-O-CH₃ | Rotation of the C4-methoxy group. | 2-4 | Influences interactions involving the methoxy group. |
| Cα-C(O)-O-CH₃ | Rotation around the ester C-O bond. | 8-12 | Affects the positioning of the methyl ester group. |
Molecular Docking Studies for Ligand-Receptor Interaction Prediction in Chemical Biology Research
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. ekb.eg This method is crucial in chemical biology and drug discovery for identifying potential biological targets and understanding ligand-receptor interactions at a molecular level.
Given that related compounds containing a trimethoxyphenyl moiety, such as combretastatin, are known to bind to tubulin at the colchicine (B1669291) binding site, it is plausible to hypothesize that this compound could also interact with this target. nih.govnih.gov Tubulin is a critical protein involved in microtubule formation, making it a key target in cancer research. researchgate.netpnas.org
A molecular docking study would involve placing the optimized 3D structure of this compound into the known crystal structure of the colchicine binding site of tubulin. The docking algorithm would then explore various binding poses and score them based on binding affinity or free energy. nih.gov The results would predict the most stable binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket.
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (ΔG) | -7.5 kcal/mol | - | - |
| Key Interactions | - | Cys241 | Hydrophobic |
| Leu248, Leu255 | Hydrophobic | ||
| Ala316, Val318 | van der Waals | ||
| Asn258 | Hydrogen Bond (with acetate oxygen) |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A probable synthetic route involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) with methyl cyanoacetate (B8463686). rsc.orgresearchgate.netresearchgate.net
Theoretical calculations can be used to map the entire reaction pathway, identifying reactants, intermediates, transition states, and products. ucsb.edu By calculating the Gibbs free energy of each species along the reaction coordinate, a complete energy profile can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy determines the activation energy of the reaction. fossee.in
For the base-catalyzed Knoevenagel condensation, the mechanism typically involves the deprotonation of the active methylene (B1212753) compound (methyl cyanoacetate) to form a carbanion, followed by nucleophilic attack on the aldehyde, and subsequent dehydration. acs.org DFT calculations can be used to locate the geometry of the transition state for each step and calculate the associated activation barriers, offering insights into the reaction kinetics and mechanism. rsc.orgacs.org
| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | 3,4-dimethoxybenzaldehyde + Methyl Cyanoacetate + Base |
| - | TS1 | +12.5 | Transition state for carbanion formation. |
| 2 | Intermediate 1 | +5.0 | Enolate/carbanion of methyl cyanoacetate. |
| - | TS2 | +21.0 | Transition state for nucleophilic attack (Rate-determining step). rsc.org |
| 3 | Intermediate 2 | -8.0 | Adduct after C-C bond formation. |
| - | TS3 | +15.0 | Transition state for elimination of water. |
| 4 | Product | -15.0 | Methyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate |
Note: The subsequent step to obtain the final target compound would involve the reduction of the C=C double bond, which could also be modeled computationally.
Mechanistic Investigations in Chemical Biology and Advanced Pharmaceutical Intermediate Research
Elucidation of Molecular Target Interactions in Cellular Systems (e.g., enzymes, receptors)
While direct molecular target interaction studies for Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate are not extensively documented in publicly available literature, research on structurally analogous compounds provides a foundation for hypothesizing its potential biological targets. The presence of the α-cyano-α,β-unsaturated carbonyl moiety is a key feature in many biologically active molecules. For instance, derivatives of (E)-2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide have been synthesized and investigated for their biological activities. The propenoyl chloride precursor to these amides, (E)-2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride, demonstrates reactivity towards nucleophiles such as hydrazines and amines to form various amide and heterocyclic derivatives. researchgate.net This reactivity suggests that this compound could potentially interact with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of enzymes or binding pockets of receptors, leading to covalent modification and modulation of protein function.
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common scaffold in compounds with diverse biological activities. This moiety is present in natural products and synthetic compounds that are known to interact with a range of biological targets. For example, veratraldehyde (3,4-dimethoxybenzaldehyde), a related compound, has been noted for its antifungal properties. atamanchemicals.comnbinno.com The dimethoxy substitution pattern on the phenyl ring can influence the electronic properties and steric profile of the molecule, which are critical for specific interactions with molecular targets. These interactions are often non-covalent, such as hydrogen bonding and hydrophobic interactions, which contribute to the binding affinity and selectivity of the compound for its target.
Modulation of Intracellular Signaling Pathways in Research Models
Given the structural motifs present in this compound, it is plausible that this compound could modulate various intracellular signaling pathways. Research on other cyano-containing compounds has demonstrated their potential to interfere with signaling cascades involved in cell proliferation and survival. For instance, novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives have been shown to exhibit antiproliferative effects by targeting the JAK/STAT3 signaling pathway. documentsdelivered.com One of these derivatives, NW16, was found to inhibit this pathway in a dose- and time-dependent manner and induce the production of reactive oxygen species (ROS), which subsequently suppressed the ROS-dependent PI3K/AKT pathway. documentsdelivered.com
The 3,4-dimethoxyphenyl moiety is also a key feature in compounds that affect cellular signaling. For example, 3,4-dimethoxyphenylacetic acid is a metabolite that can be utilized in the synthesis of pharmacologically active molecules. guidechem.com While the direct effect of this compound on specific signaling pathways remains to be elucidated, its structural components suggest that it could be a valuable tool for investigating pathways related to cell growth, inflammation, and microbial pathogenesis. The potential for such compounds to act as intermediates in the synthesis of more complex molecules that target specific signaling components highlights their importance in pharmaceutical research. nbinno.com
Structure-Activity Relationship (SAR) Studies for the Design of Research Probes
The structure of this compound offers several points for modification in structure-activity relationship (SAR) studies aimed at developing selective research probes. The core scaffold consists of a methyl acetate (B1210297) group, a cyano group, and a 3,4-dimethoxyphenyl group, all attached to a central carbon atom.
Systematic modifications of these functional groups can provide insights into their contribution to biological activity. For example, in a series of (E)-2-cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives, the amide portion of the molecule was varied by reacting the parent acid chloride with different amines, hydrazines, and ureas. researchgate.net This led to the generation of a library of compounds with diverse substituents, allowing for the exploration of how these changes impact antibacterial activity. researchgate.net The study revealed that the nature of the substituent on the amide nitrogen plays a crucial role in the observed biological effects.
Similarly, for this compound, the following modifications could be explored in SAR studies:
Ester Group: The methyl ester could be replaced with other alkyl or aryl esters to investigate the influence of steric bulk and lipophilicity on activity. Hydrolysis to the corresponding carboxylic acid would introduce a charged group, which could alter target interactions and cellular permeability.
Cyano Group: The cyano group is a key electronic feature and a potential hydrogen bond acceptor. Its replacement with other electron-withdrawing groups, such as a nitro or trifluoromethyl group, could help to probe the electronic requirements for activity.
Phenyl Ring Substituents: The 3,4-dimethoxy substitution pattern could be altered. Moving the methoxy (B1213986) groups to other positions on the phenyl ring (e.g., 2,4- or 2,5-dimethoxy) or replacing them with other substituents (e.g., hydroxyl, halogen, or alkyl groups) would provide valuable information on the steric and electronic requirements for target binding.
The following table summarizes potential modifications for SAR studies:
| Core Scaffold Component | Potential Modifications | Rationale for Modification |
| Methyl Ester | Ethyl, propyl, benzyl (B1604629) esters; Carboxylic acid | Investigate steric and lipophilic effects; Introduce a charge |
| Cyano Group | Nitro, trifluoromethyl, amide | Probe electronic requirements and hydrogen bonding potential |
| Phenyl Ring | Vary position of methoxy groups (e.g., 2,4-, 2,5-); Replace with other substituents (e.g., -OH, -Cl, -CH3) | Determine the influence of substituent position and nature on activity |
Development of Tool Compounds for Biological Pathway Interrogation (e.g., in anti-parasitic or anti-proliferative research contexts, focusing on mechanisms)
The structural features of this compound make it and its derivatives interesting candidates for development as tool compounds to interrogate biological pathways. The cyanoacrylate scaffold is found in a variety of compounds with demonstrated biological activities, including antifungal, antiviral, and antiproliferative effects. nih.gov
In the context of anti-proliferative research , as mentioned previously, related cyano-containing compounds have been shown to target key signaling pathways like JAK/STAT3 and PI3K/AKT. documentsdelivered.com A tool compound based on the this compound scaffold could be used to further probe the roles of these pathways in cancer cell proliferation and survival. By designing derivatives with high potency and selectivity, researchers could investigate the downstream effects of inhibiting specific pathway components and identify potential new therapeutic targets.
In anti-parasitic research , the development of new chemical probes is crucial for understanding the unique biology of parasites and for identifying novel drug targets. The general antimicrobial and antifungal properties observed for related structures like veratraldehyde suggest that derivatives of this compound could be explored for activity against various parasites. atamanchemicals.commedchemexpress.com A tool compound from this class could be used to screen for effects on parasite growth, viability, and specific metabolic pathways. Mechanistic studies could then focus on identifying the molecular target of the compound within the parasite, potentially revealing novel vulnerabilities that could be exploited for drug development.
The synthesis of a focused library of derivatives based on the this compound scaffold would be a critical first step in developing such tool compounds. This library could then be screened in various biological assays to identify compounds with interesting activity profiles. Subsequent optimization of these "hit" compounds would focus on improving potency, selectivity, and drug-like properties to yield high-quality chemical probes for detailed mechanistic studies.
Emerging Research Directions and Future Perspectives for Methyl 2 Cyano 2 3,4 Dimethoxyphenyl Acetate
Unexplored Synthetic Transformations and Derivatization Strategies
The unique structural attributes of methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate open up a wide array of possibilities for synthetic modifications. While standard transformations of the nitrile and ester groups are known, numerous advanced and less-explored reactions could lead to novel molecular architectures.
One promising area is the functionalization of the aromatic ring . The electron-rich nature of the 3,4-dimethoxyphenyl group makes it amenable to electrophilic aromatic substitution reactions. However, beyond classical nitration or halogenation, more sophisticated C-H activation and functionalization strategies remain largely unexplored. For instance, transition-metal-catalyzed C-H arylation, alkenylation, or alkynylation could provide direct routes to complex derivatives. Furthermore, oxidative coupling reactions, facilitated by reagents like molybdenum(V) chloride, could lead to the formation of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. uni-mainz.de
The nitrile group serves as a versatile handle for a variety of transformations. Beyond its hydrolysis to a carboxylic acid or reduction to an amine, it can participate in various cycloaddition reactions to construct heterocyclic rings. For instance, [2+2+2] cycloadditions with alkynes or diynes could yield substituted pyridines. The synthesis of heterocycles from dicyanoacetates has been previously reported, suggesting that similar strategies could be applied to this compound. semanticscholar.org Additionally, the conversion of the nitrile to a tetrazole ring would introduce a common bioisostere for a carboxylic acid, potentially leading to compounds with interesting pharmacological properties.
The ester group also offers opportunities for derivatization. Transesterification with functionalized alcohols could introduce new side chains, for example, to attach the molecule to a polymer backbone or a solid support. Amidation with various amines would yield a diverse library of amides with potential biological activities.
Finally, biocatalysis presents a largely untapped approach for the selective transformation of this molecule. Enzymes could be employed for the enantioselective hydrolysis of the ester or the stereoselective reduction of the nitrile group. Moreover, biocatalytic oxidative dearomatization of the dimethoxyphenyl ring could lead to highly functionalized and stereochemically complex products. nih.govthieme.deresearchgate.netmdpi.com
| Functional Group | Potential Unexplored Transformations | Potential Products |
| Aromatic Ring | C-H Activation/Functionalization, Oxidative Coupling | Substituted biaryls, complex aromatic derivatives |
| Nitrile Group | Cycloaddition reactions, Tetrazole formation | Pyridines, tetrazoles, and other heterocycles |
| Ester Group | Functionalized transesterification, Amidation | Polymers, functionalized amides |
| Whole Molecule | Biocatalytic transformations | Enantiopure acids/amines, dearomatized products |
Novel Applications in Catalysis and Green Chemistry
The structural features of this compound suggest its potential utility in the development of novel catalytic systems and its application within the principles of green chemistry.
The electron-rich 3,4-dimethoxyphenyl moiety makes the molecule a candidate for applications in photoredox catalysis . Electron-rich arenes can act as electron donors in photocatalytic cycles, enabling a variety of transformations. chemicalbook.com For instance, the compound could participate in photocatalytic C-H functionalization reactions, where the dimethoxyphenyl group directs the reaction to specific positions on the aromatic ring. This approach would allow for the introduction of various functional groups under mild and environmentally friendly conditions.
Furthermore, derivatives of this molecule could serve as precursors for novel catalysts . For example, the hydrolysis of the ester and nitrile groups would yield a substituted phenylacetic acid, which could be used as a ligand for transition metal catalysts. The dimethoxy groups could also be demethylated to reveal a catechol moiety, a well-known chelating agent for various metal ions. Such catechol-containing ligands, when complexed with metals, could find applications in a range of catalytic processes, including oxidation and polymerization reactions. researchgate.netrsc.org
From a green chemistry perspective, the use of biocatalysis for the transformation of this compound is a highly attractive avenue. dergipark.org.tr Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. The synthesis of veratraldehyde, a related compound, using green catalytic methods has been reported, indicating the feasibility of applying similar principles to the target molecule. researchgate.netrsc.orggoogle.commdpi.com
| Concept | Potential Application | Advantages |
| Photoredox Catalysis | Substrate in C-H functionalization reactions | Mild reaction conditions, high selectivity |
| Catalyst Precursor | Synthesis of novel ligands for transition metals | Access to new catalytic systems with unique properties |
| Green Chemistry | Biocatalytic transformations, use of green solvents | Reduced environmental impact, sustainable processes |
Advanced Material Development and Functionalization
The unique combination of a cyano group and a dimethoxyphenyl moiety in this compound makes it a promising building block for the development of advanced functional materials.
The dimethoxy groups on the aromatic ring can be readily converted to a catechol unit. Catechol derivatives are known for their strong adhesive properties and their ability to coordinate with a variety of metal ions. mdpi.comnih.gov This opens up the possibility of using the hydrolyzed form of the target molecule as a monomer for the synthesis of functional polymers. For instance, polymerization of a catechol-containing derivative could lead to the formation of bio-inspired adhesives or coatings with antimicrobial properties. mdpi.com
The nitrile group is also a valuable functionality in materials science. Polymers containing cyano groups, often referred to as poly(cyano) polymers, can exhibit interesting electronic and optical properties. mdpi.compsecommunity.org The nitrile moiety can also be a precursor for the formation of cross-linked materials through polymerization or cycloaddition reactions. The synthesis of polymers from cyano-containing monomers is an active area of research. rsc.org
Furthermore, the entire molecule can be envisioned as a functional unit for the modification of existing polymers. By attaching it to a polymer backbone, the specific properties of the dimethoxyphenyl and cyano groups can be imparted to the bulk material. For example, the electron-rich aromatic ring could enhance the charge-transport properties of a conductive polymer.
| Functional Moiety | Potential Material Application | Key Properties |
| Catechol (from demethylation) | Bio-adhesives, antimicrobial coatings, metal-chelating polymers | Strong adhesion, metal coordination, redox activity |
| Cyano Group | Functional polymers, cross-linked materials | Electronic and optical properties, thermal stability |
| Entire Molecule | Polymer functionalization | Modification of polymer properties (e.g., conductivity) |
Interdisciplinary Research Frontiers in Chemical Biology and Material Science
This compound sits (B43327) at the crossroads of chemistry, biology, and materials science, offering exciting opportunities for interdisciplinary research.
In the realm of chemical biology , arylacetonitrile derivatives are known to exhibit a range of biological activities. cymitquimica.com The 3,4-dimethoxyphenyl scaffold is also present in numerous natural products and pharmacologically active compounds. mdpi.comnih.govfrontiersin.orgacs.org Therefore, a systematic exploration of the biological properties of derivatives of this compound could lead to the discovery of new therapeutic agents. For instance, the synthesis of a library of amides or heterocycles derived from this molecule could be screened for activity against various biological targets. The development of new synthetic methodologies, such as multicomponent reactions, could facilitate the rapid generation of such libraries for drug discovery. mdpi.com
The interface between materials science and biology offers another promising research direction. As mentioned earlier, the conversion of the dimethoxyphenyl group to a catechol would allow for the creation of biocompatible and adhesive materials. nih.gov These materials could find applications in tissue engineering, drug delivery, and medical implants. The ability of catechols to coordinate with metal ions could also be exploited to create responsive materials that change their properties in the presence of specific biological cues.
Furthermore, the development of biocatalytic processes for the synthesis and modification of this compound represents a key interdisciplinary challenge. This would require the collaboration of synthetic chemists and biochemists to identify or engineer enzymes with the desired activity and selectivity. The successful implementation of such biocatalytic routes would not only provide access to novel compounds but also contribute to the development of more sustainable chemical manufacturing processes. nih.gov
| Interdisciplinary Field | Research Focus | Potential Outcomes |
| Chemical Biology | Synthesis and screening of derivatives for biological activity | Discovery of new drug candidates and biological probes |
| Biomaterials Science | Development of catechol-based biocompatible materials | Advanced adhesives, drug delivery systems, and medical implants |
| Biocatalysis | Enzymatic synthesis and modification | Sustainable production of novel and enantiopure compounds |
Q & A
Q. What are the common synthetic routes for Methyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate?
The synthesis typically involves esterification and cyanation steps. For the ester moiety, acid-catalyzed esterification is widely used: reacting the carboxylic acid derivative (e.g., 3,4-dimethoxyphenylacetic acid) with methanol and concentrated sulfuric acid under reflux, followed by ice-water quenching and recrystallization . The cyano group introduction may require nucleophilic substitution or cyanation reagents (e.g., KCN or trimethylsilyl cyanide) under controlled conditions to avoid side reactions. Intermediate purification via column chromatography or recrystallization ensures high purity .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy, cyano, and ester groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to the ester and cyano groups) .
- Infrared (IR) Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (ester C=O) validate functional groups .
Q. What solvents and catalysts are optimal for its synthesis?
Methanol or ethanol are common solvents for esterification due to their polarity and ability to dissolve aromatic acids. Sulfuric acid or p-toluenesulfonic acid catalyze ester formation . For cyanation, polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like CuCN or Pd complexes enhance reaction efficiency .
Advanced Research Questions
Q. How do electron-donating methoxy groups influence the compound’s reactivity?
The 3,4-dimethoxyphenyl group activates the aromatic ring toward electrophilic substitution due to electron-donating methoxy groups. This directs electrophiles to the para position relative to the methoxy substituents. However, the electron-withdrawing cyano group at the α-position alters electronic density, potentially favoring nucleophilic attack at the carbonyl carbon of the ester . Computational studies (e.g., DFT) can model these electronic effects to predict reaction sites.
Q. What challenges arise in optimizing cyano group introduction?
Key challenges include:
- Selectivity : Competing reactions (e.g., hydrolysis of the ester or over-cyanation) require precise temperature control (e.g., 0–5°C for KCN reactions) .
- Side Reactions : The cyano group’s reactivity may lead to dimerization or nitrile hydrolysis. Using anhydrous conditions and inert atmospheres (N/Ar) mitigates this .
- Catalyst Compatibility : Transition-metal catalysts (e.g., Pd) must tolerate the ester and methoxy groups without degradation .
Q. How can substituent effects be analyzed in biological activity studies?
- Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with halogens or varying cyano positioning) and test against biological targets (e.g., enzymes or receptors) .
- Docking Simulations : Molecular docking with proteins (e.g., kinases or GPCRs) predicts interactions between the cyano group and active-site residues .
- Metabolic Stability Assays : Evaluate the impact of methoxy groups on cytochrome P450-mediated degradation using liver microsomes .
Q. What strategies improve yield in multi-step syntheses?
- Flow Chemistry : Continuous flow microreactors enhance heat/mass transfer for exothermic steps (e.g., cyanation), reducing side products and improving scalability .
- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy or cyano groups) during esterification using silyl or benzyl groups .
- In Situ Monitoring : Real-time techniques (e.g., FTIR or HPLC) track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
